molecular formula C24H30FN3O4S B2361314 N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-63-9

N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2361314
CAS No.: 898415-63-9
M. Wt: 475.58
InChI Key: PSSYWTICKBSGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, a mesitylsulfonyl-substituted piperidine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation reactions using mesitylsulfonyl chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through nucleophilic aromatic substitution reactions.

    Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chlorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
  • N1-(3-bromophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
  • N1-(3-methylphenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Uniqueness

N1-(3-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential biological activity. The mesitylsulfonyl group also contributes to its stability and reactivity.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-16-13-17(2)22(18(3)14-16)33(31,32)28-12-5-4-9-21(28)10-11-26-23(29)24(30)27-20-8-6-7-19(25)15-20/h6-8,13-15,21H,4-5,9-12H2,1-3H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSYWTICKBSGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.